Robinin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Experimental Protocols and Key Findings

For research and development purposes, here are the detailed methodologies and findings from recent studies on Robinin's core activities.

Cardioprotective Effects

This compound demonstrates significant potential in mitigating myocardial injury through antioxidant and anti-apoptotic mechanisms.

In Vitro Model (H9c2 Cardiomyocytes) [1]

- Cell Culture: Rat embryonic cardiomyocyte H9c2 cells were maintained in high-glucose DMEM supplemented with 10% FBS and differentiated using retinoic acid.

- Induction of Injury: Myocardial injury was induced with 100 µM Isoproterenol (ISO) for 24 hours.

- Treatment: Cells were pre-treated with 50 µg/mL this compound for 24 hours before ISO exposure.

- Key Assessments:

- Cell Viability: Measured using MTT assay.

- ROS Detection: Intracellular ROS levels were quantified using the fluorescent probe DCFH2-DA and analyzed via fluorescence microscopy and FACS.

- Apoptosis/Necrosis: Assessed via Acridine Orange/Ethidium Bromide (AO/EtBr) double staining.

- Findings: this compound treatment significantly reduced ISO-induced ROS generation and apoptosis, preserving cell morphology and survival.

In Vivo Model (Hypercholesterolemic Rats) [2]

- Animal Model: Male Sprague-Dawley rats were fed a 2% cholesterol diet for 8 weeks to induce hypercholesterolemia (HC).

- Treatment: this compound (50 mg/kg body weight) was administered orally for the final two weeks.

- Key Assessments: Hemodynamic parameters (LVDP, LVEDP), histopathology of heart tissue (H&E, MT, PAS staining), and Western blot analysis of key signaling proteins.

- Molecular Mechanism: this compound was shown to activate the Akt/GSK3β/Fyn pathway, leading to the nuclear accumulation of the transcription factor Nrf2. This enhances the expression of antioxidant genes like HO-1, conferring protection against myocardial ischemia/reperfusion injury.

Anti-inflammatory Mechanism

The anti-inflammatory activity of this compound is well-elucidated in human cellular models.

- Cellular Model (Human Peripheral Blood Mononuclear Cells - hPBMCs) [3]

- Cell Isolation & Viability: hPBMCs were isolated from healthy volunteers. Cytotoxicity of this compound (1-10 µg/mL) was assessed via MTT assay, confirming non-toxicity in this range.

- Induction of Inflammation: Inflammation was induced by challenging cells with oxidized Low-Density Lipoprotein (ox-LDL).

- Key Assessments:

- NF-κB Activation: Analyzed using a transcription factor assay to measure the p65 subunit translocation to the nucleus.

- Gene Expression: mRNA levels of Toll-like Receptors (TLR2, TLR4) and pro-inflammatory cytokines were measured via RT-PCR.

- Protein Analysis: Protein expression was confirmed by Western blot.

- Findings: this compound inhibited the ox-LDL-induced upregulation of TLR2 and TLR4, and prevented the translocation of the NF-κB p65 subunit to the nucleus, thereby blocking the downstream inflammatory cascade.

Neuropharmacological Actions

Recent studies highlight this compound's effects on the central nervous system.

- In Vivo Model (Adult Zebrafish) [4]

- Dosing: this compound was administered at 4, 20, and 40 mg/kg.

- Toxicity: No toxicity was observed after 96 hours of monitoring.

- Behavioral Tests: Anxiolytic effects were measured by time spent in the "clean zone" of a tank. Anticonvulsant activity was tested against induced seizures. Memory was evaluated using an inhibitory avoidance test.

- Mechanism Insight: The anxiolytic effect of the minimum dose (4 mg/kg) was blocked by flumazenil (FMZ), a GABAA receptor antagonist. Molecular docking studies suggested interaction with CAII and GABAA receptors.

- Findings: this compound demonstrated anxiolytic and anticonvulsant effects, likely mediated through interaction with the GABAA receptor, without causing sedation. It also showed memory-protective effects.

Research and Development Data

The following table consolidates quantitative data and model information from these studies for easy comparison.

| Biological Activity | Experimental Model | Effective Doses/Concentrations | Key Molecular Targets & Pathways |

|---|---|---|---|

| Cardioprotection | H9c2 cardiomyocytes (rat) | 50 µg/mL [1] | Reduces ROS; inhibits ER stress-mediated apoptosis [1] |

| Cardioprotection | Sprague-Dawley rats (in vivo) | 50 mg/kg (oral) [2] | Akt/GSK3β/Fyn pathway; Nrf2/HO-1 activation [2] |

| Anti-inflammation | Human PBMCs (in vitro) | 1-10 µg/mL [3] | TLR2/TLR4/NF-κB signaling pathway [3] |

| Anxiolytic | Adult zebrafish (in vivo) | 4 mg/kg [4] | GABAA receptor (interaction blocked by Flumazenil) [4] |

| Anticonvulsant | Adult zebrafish (in vivo) | 40 mg/kg [4] | GABAA receptor [4] |

Signaling Pathway Diagrams

The cardioprotective effect of this compound against oxidative stress in hypercholesterolemic conditions can be visualized as a coordinated signaling cascade.

This compound's cardioprotective pathway via Akt/GSK3β/Fyn/Nrf2.

The anti-inflammatory mechanism of this compound involves inhibition of a key innate immune signaling pathway.

This compound inhibits inflammation by blocking TLR/NF-κB signaling.

Pharmacological Profile and Future Directions

Despite its promising bioactivities, this compound faces a common challenge for flavonoids: low bioavailability, which is attributed to its glycosidic structure and poor water solubility [5]. This is a critical area for further investigation.

Current research strongly supports this compound's potential as a multi-target therapeutic agent. Its effects are mediated through well-defined pathways, including the TLR/NF-κB axis for inflammation, the Nrf2/HO-1 pathway for antioxidant defense, and the GABAA receptor for neurological effects [4] [2] [3].

Future work should prioritize advanced pharmacokinetic studies, formulation strategies to enhance its bioavailability, and rigorous clinical trials to validate its efficacy and safety in humans. Its potential as an adjunct therapy to existing treatments, such as with methotrexate in arthritis, also warrants deeper exploration [5].

References

- 1. This compound attenuates cardiac oxidative stress-induced ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound decreases myocardial ischemia/reperfusion injury ... [link.springer.com]

- 3. This compound modulates TLR/NF-κB signaling pathway in ... [sciencedirect.com]

- 4. Isolated From Solanum Asperum Exhibits this compound ... Pharmacological [pubmed.ncbi.nlm.nih.gov]

- 5. Bioflavonoid this compound from Astragalus falcatus Lam. Mildly ... [mdpi.com]

Robinin: Chemical and Pharmacological Profile

The table below summarizes the key technical data available for Robinin.

| Property | Description |

|---|---|

| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-tri-hydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one [1] |

| Chemical Formula | C₃₃H₄₀O₁₉ [1] |

| Molecular Weight | 740.66 g/mol [2] [1] |

| CAS Number | 301-19-9 [1] |

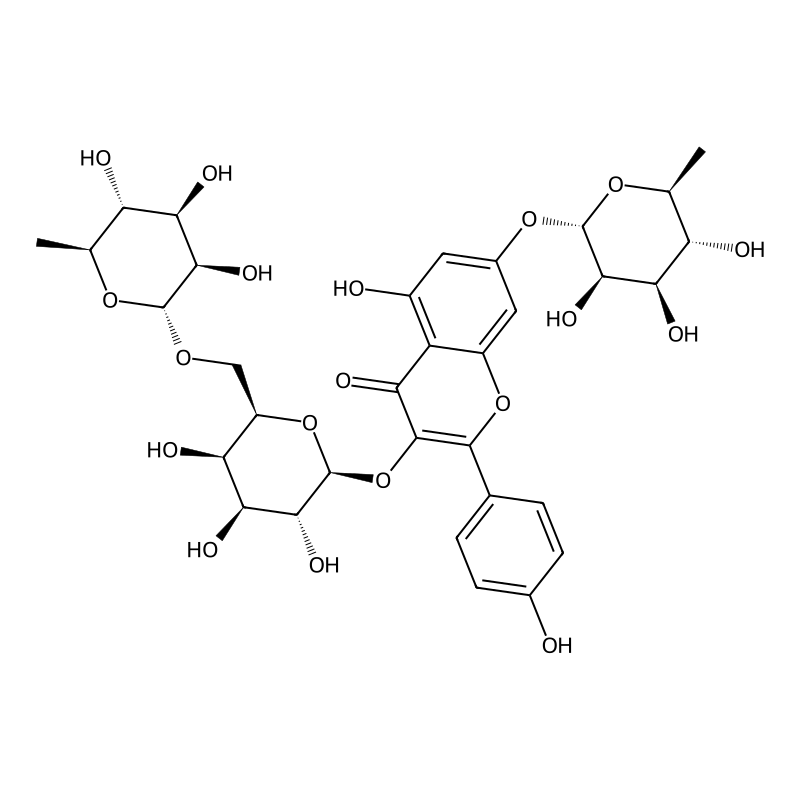

| Chemical Structure | A flavonoid glycoside; Kaempferol derivative connected to three sugar moieties (two glucose and one rhamnose) [3] [1]. |

| Documented Natural Sources | • Vigna unguiculata leaf (flavonoid fraction) [2]. • Rauvolfia yunnanensis Tsiang (barks) [1]. • Flowers of Robinia pseudoacacia L. [1]. | | Key Pharmacological Activities | • Anti-inflammatory (via TLR-NF-κB pathway inhibition) [2] [3] [1]. • Anti-tumor (in pancreatic cancer cells) [2]. • Cardioprotective (attenuates oxidative stress & apoptosis) [3] [4]. • Antioxidant (activates Nrf2/HO-1 pathway) [4]. |

Experimental Insights and Mechanisms

While full protocols are beyond the scope of this summary, the search results highlight key experimental models and mechanistic insights.

- In Vitro Anti-Tumor Activity: this compound significantly inhibited cell proliferation and migration in human pancreatic cancer cell lines (Mia-PACA2 and PANC-1). The mechanism involves downregulating the TLR2-PI3k-AKT signaling pathway, attenuating inflammation (IL-6, TNF-α), and inhibiting epithelial-mesenchymal transition (EMT) markers like α-SMA and Snail [2].

- Cardioprotective Effects: In H9c2 cardiomyocytes and Sprague-Dawley rat models, this compound attenuated cardiac oxidative stress and endoplasmic reticulum-dependent apoptosis induced by isoproterenol. The protective effect is mediated through the modulation of the AKT/GSK3β pathway [3]. Another study on rats with hypercholesterolemia found that this compound decreases myocardial ischemia/reperfusion injury by enhancing Akt/GSK3β/Fyn-mediated Nrf2 anti-oxidative function [4].

The following diagram illustrates the signaling pathways through which this compound exerts its anti-inflammatory and anti-tumor effects, as identified in pancreatic cancer cell studies [2].

This compound's mechanism of action via TLR2-PI3K-AKT-NF-κB signaling pathway.

Suggestions for Further Research

The current information on this compound's natural sources is limited. To deepen your research, I suggest:

- Consulting Specialized Databases: Use scientific databases like NuBBEDB (Nuclei of Bioassays, Ecophysiology and Biosynthesis of Natural Products Database) for more comprehensive phytochemical data [5].

- Expanding Literature Review: Conduct a systematic review of phytochemical and ethnobotanical literature focusing on the Fabaceae family and related genera.

- Analytical Techniques: For isolation and quantification, refer to methods detailed in studies such as the use of high-speed counter-current chromatography (HSCCC) [1] and liquid chromatography-tandem mass spectrometry (LC/MS/MS) [1].

References

- 1. CAS 301-19-9 this compound [bocsci.com]

- 2. This compound inhibits pancreatic cancer cell proliferation, EMT and ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound attenuates cardiac oxidative stress-induced ... [nature.com]

- 4. This compound decreases myocardial ischemia/reperfusion injury via ... [pmc.ncbi.nlm.nih.gov]

- 5. Flavonoids from Brazilian Cerrado: Biosynthesis, Chemical ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Analysis: Structural and Functional Relationship Between Robinin and Kaempferol

Executive Summary

Robinin (kaempferol-3-O-robinoside-7-O-rhamnoside) is a diglycosylated flavonoid derivative of the aglycone kaempferol, exhibiting distinct pharmacological properties and enhanced bioavailability compared to its parent compound. This technical review comprehensively examines the structural relationship, biological activities, therapeutic mechanisms, and research methodologies relevant to these compounds. Current evidence indicates that this compound demonstrates potent cardioprotective effects through modulation of oxidative stress, endoplasmic reticulum stress, and apoptosis pathways, while kaempferol exhibits broad anti-cancer properties through multiple signaling pathway modulations. The metabolic conversion of this compound to kaempferol via glycosidase activity represents a critical activation pathway that enhances its biological effects. This review synthesizes current scientific understanding to inform drug development professionals and researchers about the therapeutic potential and research methodologies applicable to these compounds, addressing key gaps in translation from preclinical evidence to clinical applications.

Structural Relationship and Chemical Properties

Fundamental Chemical Relationship

The structural relationship between this compound and kaempferol represents a classic example of flavonoid glycosylation and its impact on biological activity:

This compound is chemically classified as a flavonol O-glycoside with systematic IUPAC name 4′,5-Dihydroxy-3-[α-L-rhamnopyranosyl-(1→6)-β-D-galactopyranosyloxy]-7-(α-L-rhamnopyranosyloxy)flavone [1]. Its molecular formula is C₃₃H₄₀O₁₉ with a molecular weight of 740.66 g/mol [1].

Kaempferol serves as the aglycone core (genin) of this compound with molecular formula C₁₅H₁₀O₆ and molecular weight of 286.24 g/mol [2]. Chemically, it is 3,4′,5,7-tetrahydroxyflavone with hydroxy groups at the 3, 4′, 5, and 7 positions [3].

The structural relationship involves glycosidic bonding at two positions: kaempferol's 3-OH position is linked to a disaccharide chain (rhamnopyranosyl-galactopyranosyl), while the 7-OH position is connected to a rhamnose moiety [1].

Metabolic Interconversion

The metabolic relationship between these compounds involves crucial activation pathways:

This compound → Kaempferol Conversion: this compound undergoes enzymatic hydrolysis via glycosidases in mammalian systems, particularly in the gut and liver, cleaving the sugar moieties to release active kaempferol [4].

Tissue Distribution: The glycosylated form (this compound) demonstrates improved water solubility compared to the more lipophilic aglycone (kaempferol), influencing their respective tissue distribution patterns [1] [2].

Structural-Activity Relationship: The sugar residues in this compound significantly influence its receptor binding affinity, cellular uptake, and pharmacological potency compared to kaempferol [1] [5].

Table 1: Comparative Structural and Chemical Properties

| Property | This compound | Kaempferol |

|---|---|---|

| Chemical Classification | Flavonol glycoside | Flavonol aglycone |

| Molecular Formula | C₃₃H₄₀O₁₉ | C₁₅H₁₀O₆ |

| Molecular Weight | 740.66 g/mol | 286.24 g/mol |

| Glycosylation Sites | 3-O-robinoside, 7-O-rhamnoside | None (aglycone) |

| Water Solubility | Moderate (glycoside form) | Low (aglycone form) |

| Plant Sources | Robinia pseudoacacia, Vigna, Pueraria species [1] | Tea, broccoli, apples, strawberries, Ginkgo biloba [4] |

Biological Activities and Therapeutic Mechanisms

Comparative Pharmacological Profiles

2.1.1 this compound's Documented Biological Activities

This compound demonstrates several specific pharmacological effects in preclinical models:

Cardioprotective Effects: this compound exhibits significant cardioprotection in isoproterenol (ISO)-induced myocardial infarction models in H9c2 cardiomyocytes and Sprague-Dawley rats. Treatment significantly reduces ISO-induced ROS generation and apoptosis while preserving cell morphology and survival. This compound modulates ER stress-mediated apoptosis by regulating related proteins in both in vitro and in vivo models [5].

Anti-inflammatory Mechanisms: this compound inhibits the TLR4/NF-κB signaling pathway in human peripheral blood mononuclear cells, reducing the synthesis of pro-inflammatory mediators including cyclooxygenase-2, interleukin-6, tumor necrosis factor-α, and inducible nitric oxide synthases [1] [5].

Antioxidant Activity: Through its direct free radical scavenging capacity, this compound reduces oxidative stress-induced cellular damage and lipid peroxidation processes [5].

2.1.2 Kaempferol's Broad Therapeutic Mechanisms

Kaempferol exhibits extensive pharmacological activities through multiple pathways:

Anti-cancer Mechanisms: Kaempferol regulates apoptosis induction through caspase activation (caspase-3, -7, -9) and PARP cleavage [3]. It inhibits cancer cell proliferation via cell cycle arrest at G2/M phase and downregulates PI3K/AKT/mTOR, VEGF, and STAT3 signaling pathways [6] [3]. The compound also suppresses metastatic potential through inhibition of MMP-2, MMP-3, and MMP-9 expression [3].

Immunomodulatory Effects: Kaempferol demonstrates multifaceted immunomodulation by suppressing T cell activation via JNK phosphorylation and TGF-β-activated kinase 1 (TAK1)-IκB kinase α (IKKα)/NF-κB pathway inhibition [2]. It shifts macrophage polarization from pro-inflammatory M1 to anti-inflammatory M2 phenotypes in metabolic and fibrotic models, while inhibiting tumor-associated M2 macrophages in cancer contexts [2].

Antioxidant and Anti-inflammatory Properties: Kaempferol directly scavenges reactive oxygen species and enhances cellular antioxidant defense systems. It inhibits pro-inflammatory mediators including prostaglandin-endoperoxide synthase and inducible nitric oxide synthase through downregulation of NF-κB and STAT signaling pathways [3].

Table 2: Comparative Biological Activities and Therapeutic Mechanisms

| Biological Activity | This compound | Kaempferol |

|---|---|---|

| Antioxidant Effects | Reduces ISO-induced ROS generation [5] | Direct ROS scavenging; enhances cellular antioxidant defenses [3] |

| Anti-inflammatory Activity | Inhibits TLR4/NF-κB pathway; reduces COX-2, IL-6, TNF-α [5] | Downregulates NF-κB, STAT; inhibits COX-2, iNOS [3] |

| Apoptosis Modulation | Modulates ER stress-mediated apoptosis [5] | Activates caspases-3/7/9, PARP cleavage; regulates Bcl-2 family [3] |

| Cell Cycle Regulation | Not fully characterized | Arrests cell cycle at G2/M phase [3] |

| Cardioprotective Effects | Reduces myocardial infarction damage; preserves cardiomyocyte function [5] | Improves endothelial function; reduces vascular inflammation [4] |

| Immunomodulatory Activity | Limited data | Suppresses T cell activation; regulates macrophage polarization [2] |

| Anticancer Potential | Preliminary research | Multi-target mechanisms: anti-proliferation, anti-angiogenesis, pro-apoptosis [6] [3] |

Molecular Signaling Pathways

The following diagram illustrates the key molecular pathways regulated by kaempferol (the aglycone of this compound) in immune cells, based on recent research:

Kaempferol's immunomodulatory pathways across different immune cell types. Solid arrows indicate activation/upregulation, T-bar arrows indicate inhibition/downregulation. Source: Adapted from Frontiers in Immunology, 2025 [2].

Therapeutic Potential and Applications

Cardiovascular Protection (this compound)

This compound demonstrates particular promise in cardiovascular applications based on recent research:

Myocardial Infarction Protection: In a 2025 study, this compound demonstrated dose-dependent cardioprotection in isoproterenol-induced myocardial infarction models. Treatment significantly reduced cardiac marker enzymes associated with myocardial damage and restored cardiac function parameters [5].

Endoplasmic Reticulum Stress Modulation: this compound's cardioprotective mechanism involves modulation of ER stress pathways, specifically by regulating the expression of key proteins including GRP78, CHOP, p-IRE1α, and caspase-12 [5].

Antioxidant Effects in Cardioprotection: this compound significantly reduced intracellular ROS levels in H9c2 cardiomyocytes as measured by DCFH2-DA fluorescence assay, demonstrating its potent antioxidant capacity in cardiovascular tissues [5].

Cancer Management (Kaempferol)

Kaempferol exhibits multi-mechanistic anti-cancer properties:

Multi-Target Signaling Pathway Modulation: Kaempferol simultaneously regulates multiple oncogenic pathways including PI3K/AKT/mTOR, VEGF, STAT3, NF-κB, and p53 signaling networks across various cancer types [6] [3].

Synergistic Effects with Chemotherapy: Kaempferol enhances the efficacy of conventional chemotherapeutic agents including 5-fluorouracil in pancreatic cancer and doxorubicin in glioma cells, potentially through sensitization of resistant cancer cells [3].

Cell Cycle Arrest and Apoptosis: In breast cancer models, kaempferol induces G2/M phase cell cycle arrest and upregulates phosphorylated p53, leading to subsequent apoptosis induction [4] [3].

Inflammatory and Autoimmune Disorders

Both compounds show potential for inflammatory conditions:

Molecular Anti-inflammatory Mechanisms: this compound and kaempferol target common inflammatory pathways, particularly NF-κB signaling, but through distinct mechanisms - this compound via TLR4/NF-κB inhibition and kaempferol through broader suppression of inflammatory transcription factors [1] [2] [5].

Immunomodulatory Applications: Kaempferol demonstrates therapeutic potential in rheumatoid arthritis models by reducing CD4+ effector memory T cells while increasing regulatory T cell populations [2].

Research Methodologies and Experimental Protocols

In Vitro Models and Assays

4.1.1 Cardiac Protection Studies (this compound)

Comprehensive protocols for evaluating this compound's cardioprotective effects:

H9c2 Cardiomyocyte Culture:

- Cell Line: Rat embryonic cardiomyocyte-derived H9c2 cells from ATCC

- Culture Conditions: Maintain in high glucose DMEM supplemented with 10% heat-inactivated FBS, 100 µg/mL penicillin-streptomycin

- Differentiation Protocol: Treat with retinoic acid (10 nM) daily for 6-7 days in DMEM with 1% FBS to achieve cardiomyocyte differentiation [5]

Isoproterenol-Induced Injury Model:

- ISO Concentration: 100 µM for 24 hours

- This compound Pretreatment: 50 µg/mL for 24 hours prior to ISO exposure

- Positive Control: Metoprolol succinate (50 µM) [5]

Viability and Oxidative Stress Assessment:

- MTT Assay: Cell viability measurement at 570 nm absorbance

- Intracellular ROS Detection: DCFH2-DA fluorescent probe (10 µM, 20 min incubation)

- Apoptosis/Necrosis Evaluation: Acridine orange/ethidium bromide double staining [5]

4.1.2 Cancer Mechanism Studies (Kaempferol)

Standardized protocols for investigating anti-cancer mechanisms:

Cell Cycle Analysis:

- Protocol: Treatment with 10-50 µM kaempferol for 24-48 hours

- Analysis Method: Flow cytometry with propidium iodide staining

- Key Observations: G2/M phase arrest in breast cancer cells [3]

Apoptosis Assays:

- Western Blot Targets: Caspase-3/7/9 cleavage, PARP cleavage, Bcl-2 family proteins

- Additional Methods: Annexin V/PI staining with flow cytometry

- Mechanistic Insight: Mitochondrial-dependent apoptosis pathway activation [3]

Migration and Invasion Assays:

- Methods: Transwell assays with or without Matrigel coating

- Molecular Analysis: MMP-2/9 expression via zymography or Western blot

- Key Finding: Inhibition of metastatic potential through MMP downregulation [3]

In Vivo Models and Methodologies

4.2.1 Myocardial Infarction Model (this compound)

Comprehensive in vivo protocol for cardiac protection studies:

Animal Model: Male Sprague-Dawley rats (6 weeks old, 150-180 g)

Induction of Myocardial Injury: Isoproterenol (ISO) administration

Experimental Groups:

- Control group (vehicle only)

- ISO-induced injury group

- This compound treatment groups (varying doses)

- Metoprolol succinate positive control group [5]

Assessment Parameters:

- Histological Analysis: Hematoxylin and eosin staining, triphenyl tetrazolium chloride (TTC) staining for infarct size

- Cardiac Markers: Serum levels of creatine kinase-MB, lactate dehydrogenase, troponin

- Molecular Analysis: Western blotting for ER stress and apoptosis proteins, PCR for gene expression [5]

4.2.2 Cancer Models (Kaempferol)

Standardized methodologies for in vivo anti-cancer evaluation:

Xenograft Models:

- Implementation: Subcutaneous implantation of cancer cells in immunodeficient mice

- Treatment: Kaempferol administration (various routes and dosages)

- Endpoint Measurements: Tumor volume, weight, immunohistochemistry analysis [3]

Metastasis Models:

- Common Approaches: Tail vein injection for lung metastasis, splenic injection for liver metastasis

- Evaluation: Quantification of metastatic nodules, histopathological examination [3]

The following diagram illustrates the experimental workflow for evaluating this compound's cardioprotective effects based on recent research:

Experimental workflow for evaluating this compound's cardioprotective effects using in vitro and in vivo models. Source: Adapted from Scientific Reports, 2025 [5].

Pharmacological Challenges and Research Gaps

Bioavailability and Formulation Challenges

Kaempferol Limitations: Kaempferol faces significant bioavailability challenges due to poor water solubility, extensive metabolic conjugation, and rapid elimination. Its oral bioavailability has been considered limited, potentially due to high degradation in the gastrointestinal tract [4].

This compound Advantages: The glycosylated form (this compound) demonstrates improved solubility compared to the aglycone, potentially enhancing its absorption profile. However, comprehensive pharmacokinetic studies are lacking [1].

Formulation Strategies: Novel nanoparticle-based formulations have been explored to overcome bioavailability limitations of kaempferol, including encapsulation approaches that enhance stability and tissue delivery [6].

Current Research Gaps and Future Directions

Clinical Translation: While substantial preclinical evidence exists for both compounds, clinical studies in humans are notably absent from current literature. This compound currently has no approved therapeutic or pharmacological use in humans [1].

Mechanistic Elucidation: The precise molecular targets and structure-activity relationships of this compound require further investigation, particularly in comparison to its aglycone kaempferol [1] [5].

Therapeutic Optimization: Research is needed to develop optimal delivery strategies and dosage formulations for clinical applications of both compounds [2].

Safety and Toxicology: Although kaempferol is generally considered safe, comprehensive toxicological profiles for both compounds, particularly this compound, require further establishment before clinical development [4].

Conclusion

The relationship between this compound and kaempferol represents a compelling example of how glycosylation modifies the pharmacological properties of flavonoid compounds. While kaempferol demonstrates broad therapeutic potential across multiple disease areas, particularly in cancer, through modulation of diverse signaling pathways, its glycoside derivative this compound exhibits distinct biological activities with special promise in cardiovascular protection. The metabolic interconversion between these compounds represents a crucial activation pathway that enhances their biological effects.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. Kaempferol as a multifaceted immunomodulator [frontiersin.org]

- 3. Therapeutic Importance of Kaempferol in the Treatment ... [mdpi.com]

- 4. sciencedirect.com/topics/agricultural-and- biological -sciences... [sciencedirect.com]

- 5. This compound attenuates cardiac oxidative stress-induced ... [pmc.ncbi.nlm.nih.gov]

- 6. Effects and Mechanisms of Kaempferol in the Management ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Bioactive Properties and Research Applications of Robinin Glycoside

Introduction to Robinin: Structural and Chemical Properties

This compound is a naturally occurring flavonoid glycoside with the chemical name kaempferol-3-O-robinoside-7-O-rhamnoside and molecular formula C33H40O19 (molecular weight: 740.66 g/mol). This complex glycosidic structure features a kaempferol aglycone core with multiple sugar moieties attached at specific positions, classifying it as an O-glycoside through ether linkages between the sugar molecules and the aglycone [1] [2]. The compound typically presents as light yellow needles with a melting point range of 195-200°C and demonstrates good solubility in polar solvents including DMSO and water [2].

The structural complexity of this compound contributes to its diverse biological activities and physicochemical properties. The boiling point of this compound is approximately 1064.4±65.0°C at 760 mmHg, with a calculated density of 1.74±0.1 g/cm³ [2]. The presence of multiple hydroxyl groups in its structure enables this compound to participate in hydrogen bonding and contributes to its antioxidant capacity through free radical scavenging mechanisms. The glycosidic linkages in this compound follow the typical configuration of plant flavonoid glycosides, with the robinoside moiety at the 3-position and rhamnose at the 7-position of the kaempferol backbone [2] [3].

Biological Activities and Mechanism of Action

Anti-inflammatory and Immunomodulatory Effects

This compound demonstrates significant anti-inflammatory properties primarily through modulation of the TLR4-NF-κB signaling pathway. Experimental studies using human peripheral blood mononuclear cells (hPBMCs) have shown that this compound inhibits ox-LDL induced expression of both TLR2 and TLR4 at the mRNA level and prevents the translocation of the NF-κB p65 subunit to the nucleus [2] [3]. This mechanism effectively reduces the production of pro-inflammatory cytokines including IL-17A, which plays a critical role in inflammatory arthritis pathologies [3]. In adjuvant-induced arthritis (AA) rat models, this compound monotherapy showed limited efficacy, but when combined with methotrexate (MTX), it demonstrated synergistic effects by significantly reducing plasma levels of IL-17A and decreasing gamma-glutamyl transferase (GGT) activity in joints compared to MTX alone [3] [4].

Table 1: Anti-inflammatory Effects of this compound in Experimental Models

| Experimental Model | Treatment Conditions | Key Findings | Mechanistic Insights |

|---|---|---|---|

| hPBMCs with ox-LDL stress | 10-100 μM this compound | Inhibition of TLR2/TLR4 expression; Reduced NF-κB p65 translocation | Modulation of TLR-NF-κB signaling pathway |

| Adjuvant-induced arthritis rats | This compound (20 mg/kg) + MTX (0.3 mg/kg) | Reduced plasma IL-17A; Decreased joint GGT activity | Enhanced anti-inflammatory effect over monotherapy |

| Sprague Dawley rats with cardiotoxicity | This compound (15 mg/kg) | Improved lipid peroxidation; Reduced COX-2 and LOX-15 | Modulation of TGF-β1 signaling pathway |

The antioxidant capacity of this compound further contributes to its anti-inflammatory effects. Research indicates that this compound can mitigate oxidative stress by reducing reactive oxygen species (ROS) generation and modulating the activity of antioxidant enzymes [5]. In cardiac tissue models, this compound therapeutically improved lipid peroxidation levels and reduced inflammatory markers including cyclooxygenase-2 (COX-2) and lipoxygenase-15 through modulation of the transforming growth factor beta 1 (TGF-β1) signaling pathway [3]. Additional studies on Kudzu leaf extract, with this compound as a major constituent, demonstrated reduced expression of inducible nitric oxide synthase (iNOS), COX-2, interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in inflammatory models [3] [4].

Bone Protective and Anti-Osteoporotic Effects

This compound exhibits promising osteoprotective properties by targeting the RANKL signaling pathway, which plays a pivotal role in osteoclast differentiation and bone resorption. Protein-ligand molecular docking studies have confirmed that this compound binds specifically to predicted binding sites on RANKL, disrupting its interaction with RANK and subsequent downstream signaling [5]. In vitro studies using bone marrow macrophages (BMMs) demonstrated that this compound dose-dependently inhibits RANKL-mediated osteoclastogenesis without significant cytotoxicity at lower concentrations (0.25-1 μM) [5].

The molecular mechanisms underlying this compound's effects on osteoclast differentiation involve multiple signaling pathways. This compound effectively abrogates RANKL-induced MAPK and NF-κB signaling pathways, subsequently blocking NFATc1 activation and TRAcP expression [5]. Additionally, this compound attenuates RANKL-induced mitochondrial ROS production and enhances activities of ROS-scavenging enzymes, ultimately reducing intracellular ROS levels that are crucial for osteoclast differentiation. This compound also inhibits osteoclast proliferation by downregulating the expression of key osteoclast genes including Acp5, Cathepsin K, Atp6v0d2, Nfact1, c-Fos, and Mmp9, and reducing Ca2+ oscillations [5].

Table 2: Effects of this compound on Osteoclastogenesis and Bone Homeostasis

| Experimental System | This compound Concentration | Biological Effects | Molecular Targets |

|---|---|---|---|

| BMMs + RANKL (50 ng/mL) | 0.25-2 μM | Dose-dependent inhibition of osteoclast formation | Reduced NFATc1 activation; Downregulated TRAcP |

| BMMs + RANKL | 1 μM | Attenuated mitochondrial ROS | Enhanced ROS-scavenging enzymes; Reduced intracellular ROS |

| OVX mouse model | 5 mg/kg for 8 weeks | Reduced bone resorption; Improved bone density | Suppressed osteoclast activity and function |

| Molecular docking | In silico analysis | Specific binding to RANKL | Interaction with predicted binding sites |

In vivo studies using ovariectomized (OVX) mouse models of postmenopausal osteoporosis have validated this compound's therapeutic potential. Administration of this compound (5 mg/kg) for 8 weeks significantly reduced bone resorption and improved bone density parameters by repressing osteoclast activity and function [5]. These findings position this compound as a promising natural compound for development as a potential osteoporosis therapeutic, particularly for conditions characterized by excessive bone resorption such as postmenopausal osteoporosis and inflammatory bone diseases.

Experimental Protocols and Methodologies

Extraction and Isolation from Natural Sources

This compound can be efficiently isolated from the aerial parts of Astragalus falcatus Lam. using a standardized extraction protocol. The step-by-step methodology is as follows: begin with 10 kg of air-dried, crushed plant material (leaves and flowers) and perform triple extraction with 70% ethanol (1:10 plant material to solvent ratio, w/v) using maceration at room temperature for 3 days per extraction [3] [4]. Combine the extracts and concentrate under reduced pressure (100-140 mm Hg) at 70-80°C to obtain approximately 15L of aqueous residue. Filter the remaining aqueous phase and treat with chloroform (1L, 3 times) to remove lipophilic compounds. Add a small volume of chloroform and allow the solution to stand for 24 hours, during which this compound crystals form. Collect the crystals by filtration, wash with 45% ethanol, and air-dry. The technical product is then recrystallized from diluted ethanol (45%) and dried under vacuum at 70-80°C, yielding approximately 1.72% this compound [3] [4].

The following diagram illustrates the complete extraction and isolation workflow:

Figure 1: Workflow for extraction and isolation of this compound from plant material

For quality control and quantification, this compound content can be analyzed using a spectrophotometric method with aluminum chloride. Prepare a stock solution of this compound (0.2% in 70% ethanol with gentle heating) and dilute to a working solution (0.004%). Add 5mL of AlCl₃ solution (0.5%, w/v) to 5mL of the working solution, mix, and incubate for 10 minutes at room temperature. Measure absorbance at 390nm against a blank solution containing equal volumes of ethanol (70%) and aluminium chloride (0.5%) [3]. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC/MS/MS) methods have also been validated for precise quantification of this compound and its aglycone kaempferol in biological samples, with calibration curves linear from 1 to 250ng/mL (r>0.999) for both compounds [2].

In Vitro Assessment of Anti-Osteoclastogenic Activity

The inhibitory effects of this compound on osteoclast differentiation can be evaluated using bone marrow macrophages (BMMs) as osteoclast precursors. Isplicate BMMs from mouse bone marrow and seed into culture plates at 6×10³ cells/well. Culture cells in α-MEM medium supplemented with M-CSF (50 ng/mL) and RANKL (50 ng/mL) to induce osteoclast differentiation, while treating with increasing concentrations of this compound (0, 0.25, 0.5, 1, and 2 μM) [5]. Replace the culture medium every 2 days to support continuous differentiation until multinuclear cells are observed (typically 5-7 days). Fix cells with 4% paraformaldehyde (PFA), wash with PBS, and stain for tartrate-resistant acid phosphatase (TRAcP) using a commercial staining kit. Count TRAcP-positive multinucleated cells (containing more than three nuclei) as mature osteoclasts [5].

To assess potential cytotoxicity, perform parallel cell viability assays using MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. Culture BMMs at 6×10³ cells per well and allow to adhere for 12 hours. Treat with the same concentration range of this compound (0-2 μM) for 48-72 hours, then add MTS reagent and measure absorbance at 490nm to determine cell viability relative to untreated controls [5]. For molecular mechanism studies, evaluate RANKL-induced intracellular signaling pathways including NF-κB and MAPK activation via western blot analysis, and measure expression of osteoclast-specific genes (Acp5, Cathepsin K, Nfact1, etc.) using quantitative real-time PCR [5].

In Vivo Evaluation of Anti-Arthritic and Anti-Osteoporotic Effects

The efficacy of this compound in inflammatory arthritis can be evaluated using the adjuvant-induced arthritis (AA) model in Lewis rats. Induce arthritis in 160-180g (6-week-old) rats by intradermal immunization at the base of the tail with 0.1mL of heat-inactivated Mycobacterium butyricum (12 mg/mL) suspended in incomplete Freund's adjuvant [3] [4]. Randomly assign animals to experimental groups (typically 8 rats per group): healthy controls (vehicle only), untreated AA group, AA + methotrexate (MTX; 0.3 mg/kg twice weekly), AA + this compound (20 mg/kg daily), and AA + combination therapy (MTX + this compound). Administer treatments orally for 3-4 weeks, monitoring hind paw volume using plethysmometry and body weight changes weekly. Collect plasma for cytokine analysis (e.g., IL-17A by ELISA) and joint homogenates for measurement of gamma-glutamyl transferase (GGT) activity as a marker of inflammatory joint damage [3].

For osteoporosis studies, employ the ovariectomized (OVX) mouse model to simulate postmenopausal bone loss. Perform bilateral ovariectomy or sham surgery on 8-12 week old female mice under anesthesia. After surgery, randomly divide OVX mice into treatment groups: vehicle control, this compound (5 mg/kg daily), and positive control (e.g., alendronate). Administer treatments for 8 weeks via oral gavage or subcutaneous injection. At endpoint, collect blood samples for serum biochemistry and isolate femurs/tibiae for micro-computed tomography (μCT) analysis of bone microarchitecture parameters including bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp) [5]. Process bone specimens for histomorphometric analysis to quantify osteoclast surface and number, and perform immunohistochemistry or TRAP staining on decalcified bone sections to visualize osteoclast activity [5].

Analytical Methods and Characterization

Structural Elucidation and Quality Control

Comprehensive characterization of this compound involves multiple analytical techniques to confirm structural identity and ensure purity. Spectroscopic methods including UV-Vis spectroscopy with shift reagents (AlCl₃), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy provide essential structural information [2] [3]. The IUPAC name for this compound is 5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one, reflecting its complex stereochemistry [2].

For quantitative analysis, high-performance liquid chromatography (HPLC) coupled with various detection methods provides accurate measurement of this compound content in plant extracts and biological samples. A validated LC/MS/MS method for simultaneous quantification of this compound and its aglycone kaempferol in human breast cancer cells (MCF-7) employs chromatographic separation on a C₁₈ column using a mobile phase consisting of (A) water with 0.025% formic acid and 1mM ammonium formate and (B) acetonitrile with 0.025% formic acid [2]. This method demonstrates linear calibration from 1 to 250 ng/mL (r>0.999) for both compounds, with intra- and inter-day coefficients of variation less than 10% [2].

Molecular Interaction Studies

Understanding this compound's mechanism of action at the molecular level involves protein-ligand docking studies to predict binding interactions with target proteins. For example, to study this compound's interaction with RANKL, obtain the 3D crystal structure of the RANKL-RANK complex from the Protein Data Bank (ID: 4GIQ) and prepare it using protein preparation tools to optimize hydrogen bonding networks and assign proper protonation states [5]. Generate 2D structures of this compound from PubChem and convert to 3D structures using LigPrep, generating various possible ionization states at pH 7±2.0. Scan the optimized RANKL structure for potential binding sites and generate receptor grids for docking simulations. Perform docking using Glide XP mode and compare docking scores to identify the best-binding conformation [5]. Analyze the binding pose to identify specific molecular interactions (hydrogen bonds, hydrophobic interactions, electrostatic contacts) that contribute to binding affinity and stability. These computational predictions provide valuable insights for understanding structure-activity relationships and guiding rational drug design approaches to optimize this compound's biological activity.

Potential Therapeutic Applications and Research Gaps

This compound demonstrates promising potential for several therapeutic applications based on its diverse pharmacological activities. In rheumatology, this compound's ability to mildly enhance the efficacy of methotrexate in experimental arthritis models suggests potential as an adjuvant therapy for rheumatoid arthritis, potentially allowing for dose reduction of conventional DMARDs and minimizing their adverse effects [3] [4]. In osteology, this compound's targeted inhibition of RANKL-induced osteoclastogenesis positions it as a promising candidate for development as a natural anti-osteoporotic agent, particularly for postmenopausal osteoporosis where excessive osteoclast activity drives bone loss [5]. The compound's cardioprotective effects against drug-induced cardiotoxicity through modulation of TGF-β1 signaling further expands its potential therapeutic applications [3].

Despite these promising findings, significant research gaps remain. The pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion, requires comprehensive characterization [3]. The compound's low bioavailability noted in some studies represents a major challenge for clinical translation that needs to be addressed through formulation strategies or structural modification [3] [4]. Additionally, rigorous toxicological studies are needed to establish safety profiles, and well-designed clinical trials are necessary to validate efficacy in human subjects. Further mechanistic studies exploring this compound's effects on other signaling pathways and molecular targets would provide a more comprehensive understanding of its polypharmacology and potentially reveal new therapeutic applications.

The following diagram summarizes the major molecular targets and signaling pathways modulated by this compound:

Figure 2: Major molecular targets and signaling pathways modulated by this compound

Conclusion

References

- 1. Glycosidic bond [en.wikipedia.org]

- 2. CAS 301-19-9 this compound [bocsci.com]

- 3. Bioflavonoid this compound from Astragalus falcatus Lam. Mildly ... [pmc.ncbi.nlm.nih.gov]

- 4. Bioflavonoid this compound from Astragalus falcatus Lam. Mildly ... [mdpi.com]

- 5. A novel RANKL‐targeted flavonoid glycoside prevents ... [pmc.ncbi.nlm.nih.gov]

robinin initial discovery

Robinin at a Glance

The table below summarizes the core identity and experimental context of this compound as identified in the literature.

| Aspect | Description |

|---|---|

| Compound Name | This compound [1] |

| Molecular Class | Flavonoid (Glycoside) [1] |

| Molecular Weight | 740.66 Da [1] |

| Proposed Primary Target | Toll-like Receptor 2 (TLR2) [1] |

| Studied Disease Model | Pancreatic Cancer (in vitro) [1] |

| Key Proposed Mechanism | Inhibition of TLR2-PI3K-AKT signaling pathway [1] |

Detailed Experimental Protocols

The 2023 study employed standard in vitro assays to evaluate this compound's anti-tumor effects. The following table outlines the key methodologies used [1].

| Experiment | Detailed Protocol Summary |

|---|---|

| Cell Culture | Human pancreatic ductal epithelial cell line (HPNE) and pancreatic cancer cell lines (Mia-PACA2, PANC-1) cultured in high-glucose Dulbecco's Modified Eagle Medium, 10% FBS, 1% penicillin/streptomycin at 37°C with 5% CO2 [1]. |

| Cytotoxicity & Proliferation (CCK-8 Assay) | Cells seeded in 96-well plates (1x10^4 cells/well), serum-starved for 24h, then treated with this compound (500 nM, 1 µM, 5 µM, 10 µM) for 24h. After incubation, media discarded, CCK-8 solution added, and incubated for 2h. Absorbance measured at 450 nm. For proliferation, cells treated with 1 µM this compound, and absorbance measured at 24, 48, and 72h [1]. |

| Migration (Wound Healing Assay) | Cells grown to 100% confluence, a scratch made with a pipette tip. Cells cultured with serum-free medium ± 1 µM this compound for 24h. Scratch areas imaged at 0h and 24h with a phase-contrast microscope. Migration distance measured with ImageJ software [1]. |

| Gene Expression (qRT-PCR) | Total RNA extracted with Trizol reagent, reverse transcribed. qRT-PCR performed with SYBR Green, using GAPDH as internal control. Primer sequences provided for TLR2, Snail, α-SMA, IL-6, and TNF-α. Relative mRNA expression calculated via 2−ΔΔCt method [1]. |

| Protein Analysis (Western Blot) | Total proteins extracted with RIPA buffer, concentration determined by BCA assay. Proteins separated by SDS-PAGE, transferred to PVDF membrane, blocked, and incubated with primary antibodies overnight at 4°C. After incubation with secondary antibody, bands visualized using enhanced chemiluminescence [1]. |

Summary of Quantitative Experimental Data

The experimental results from the mentioned study, which demonstrated this compound's effects on pancreatic cancer cells, are consolidated in the table below. All findings were statistically significant (P < 0.01) compared to control groups [1].

| Parameter / Assay | Observed Effect of this compound (1 µM) |

|---|---|

| Cell Proliferation | Significantly inhibited in Mia-PACA2 and PANC-1 cells [1]. |

| Cell Migration | Significantly reduced in wound healing assay [1]. |

| EMT Markers | Attenuated expression of α-SMA and Snail (protein & mRNA) [1]. |

| Inflammation Markers | Diminished expression of IL-6 and TNF-α (protein & mRNA) [1]. |

| Key Signaling Proteins | Downregulated PI3K-p85α and phosphorylated AKT (p-AKT) levels [1]. |

Proposed Signaling Pathway and Mechanism

Based on the experimental data, the study proposed a mechanism of action for this compound. The signaling pathway is visualized in the diagram below, which was created using Graphviz per your specifications.

Proposed mechanism of this compound via TLR2-PI3K-AKT pathway inhibition [1].

Interpretation and Future Directions for Researchers

The pre-clinical data positions this compound as a promising multi-targeted agent for pancreatic cancer, primarily through modulating the tumor microenvironment (TME) [1].

- Mechanistic Insight: The proposed pathway involves this compound binding to and inhibiting Toll-like Receptor 2 (TLR2), which is highly expressed in pancreatic cancer and associated with poor prognosis. This inhibition leads to the downregulation of the downstream PI3K-AKT signaling axis, subsequently reducing the activity of pro-inflammatory and pro-tumorigenic transcription factors like NF-κB. This cascade results in the observed suppression of inflammation (IL-6, TNF-α), epithelial-mesenchymal transition (α-SMA, Snail), cell proliferation, and migration [1].

- Considerations for Drug Development: A significant finding was that the effects of this compound on cell proliferation were reversed by the TLR2 agonist CU-T12-9. This rescue experiment provides stronger evidence for TLR2 as a specific target, a crucial piece of information for validating the mechanism of action [1].

- Translational Gaps: It is important to note that the existing data is from in vitro studies only. Comprehensive in vivo testing in animal models is a necessary next step to confirm efficacy, determine pharmacokinetics, and assess toxicity before any clinical potential can be evaluated.

References

Pharmacological Profile & Quantitative Data of Robinin

| Pharmacological Activity | Experimental Model/System | Key Findings & Target Pathways | Reported Quantitative Values (Dosage, IC₅₀, Binding Affinity) |

|---|

| Anti-cancer Activity [1] | Human pancreatic cancer cell lines (Mia-PACA2, PANC-1) | Inhibited cell proliferation and migration; attenuated EMT markers (α-SMA, Snail) and inflammation (IL-6, TNF-α); mechanism via TLR2/PI3K/AKT pathway inhibition. | • Proliferation IC₅₀: ~1 μM (estimated from CCK-8 assay dose-response) • Tested Concentrations: 500 nM, 1 μM, 5 μM, 10 μM | | Anti-inflammatory Activity [2] | Rat model of adjuvant-induced arthritis (AA) | Mildly improved reduction of inflammation in combination with methotrexate (MTX); reduced plasma IL-17A and joint GGT more effectively than MTX alone. | • Dosage in vivo: Specific dose not fully detailed; a higher dose was selected to compensate for low bioavailability. • Outcome: Combination therapy showed similar efficacy to MTX alone on paw volume. | | Antiviral Potential [3] | Molecular docking against SARS-CoV-2 Main Protease (Mpro) | Showed the highest binding affinity among 16 tested flavonoids, stabilizing Mpro-robinin complex in molecular dynamics simulations. | • Binding Affinity: -9.0 kcal/mol • Reference Drugs: Ritonavir (-7.7 kcal/mol), Lopinavir (-8.2 kcal/mol) | | Cytotoxicity [4] | A549 cell line (human lung adenocarcinoma) | Inhibited viability of A549 cells. | • IC₅₀ on A549 viability: 34.49 μM |

Detailed Experimental Protocols

For researchers looking to replicate or build upon key findings, here are the methodologies from the primary studies.

Anti-Pancreatic Cancer Cell Proliferation & Migration [1]

- Cell Lines: Mia-PACA2 and PANC-1 (human pancreatic cancer); HPNE (normal human pancreatic ductal epithelial cell as control).

- Cell Proliferation (CCK-8 Assay):

- Seed cells in 96-well plates at 1x10⁴ cells/well and culture in serum-free medium for 24 hours.

- Treat with Robinin at various concentrations (500 nM, 1 μM, 5 μM, 10 μM) for 24 hours. This compound is dissolved in DMSO.

- Discard the medium, add 10 μL of CCK-8 solution to each well, and incubate for 2 hours at 37°C.

- Measure the absorbance at 450 nm using a microplate reader. Calculate cell viability relative to control.

- Cell Migration (Wound Healing/Scratch Assay):

- Culture cells until 100% confluent.

- Create a straight "wound" scratch using a 200 μL pipette tip.

- Take an image of the scratch at 0 hours. Culture cells with fresh serum-free medium containing 1 μM this compound for 24 hours.

- Image the same location after 24 hours. Measure the change in wound width using image analysis software (e.g., ImageJ).

Molecular Docking against SARS-CoV-2 Mpro [3]

- Protein Preparation:

- Obtain the 3D crystal structure of SARS-CoV-2 Main Protease (Mpro) from a protein data bank.

- Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.

- Ligand Preparation:

- Draw the 2D structure of this compound or obtain it from a chemical database.

- Convert it to 3D and minimize its energy using molecular mechanics forcefields.

- Docking Simulation:

- Define the active site of Mpro, often based on the location of a native inhibitor.

- Perform the docking simulation using software to generate multiple possible binding poses.

- Score the poses based on binding affinity (e.g., in kcal/mol). The pose with the most negative score (highest affinity) is selected for analysis of protein-ligand interactions.

This compound's Anti-Cancer Mechanism of Action

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-tumor effects in pancreatic cancer cells, as revealed by the cited research [1].

This compound inhibits the TLR2-PI3K-AKT-NF-κB pathway, reducing inflammation and cancer progression [1].

Drug-Likeness and Development Status

While pre-clinical results are promising, this compound's development as a drug faces a significant hurdle.

- Drug-Likeness Evaluation: An ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) evaluation based on Lipinski's Rule of Five indicates that this compound, along with several other flavonoids tested, shows low oral bioavailability and absorption [3]. This is a common challenge for flavonoid compounds.

- Current Status: Despite its documented bioactivity, this compound currently has no approved therapeutic or pharmacological use in humans [5]. It is available commercially for research purposes only [4].

The search results indicate that most research is in the pre-clinical stage, primarily in vitro and in animal models. Future work needs to address the challenge of bioavailability to unlock its therapeutic potential.

References

- 1. inhibits pancreatic cancer cell proliferation, EMT and... This compound [pmc.ncbi.nlm.nih.gov]

- 2. Bioflavonoid this compound from Astragalus falcatus Lam. Mildly ... [pmc.ncbi.nlm.nih.gov]

- 3. Journal of Research in Pharmacy [dergipark.org.tr]

- 4. | TLR2/4 inhibitors | Anti-inflammatory | TargetMol this compound [targetmol.com]

- 5. - Wikipedia this compound [en.wikipedia.org]

Flavonoid Absorption & Metabolism: A Technical Overview

Robinin is a flavonol glycoside. Its absorption and metabolism are expected to follow the general pathway of similar compounds, involving phase I and phase II metabolism, interaction with gut microbiota, and active transport mechanisms [1].

The table below summarizes the key processes and findings from studies on related flavonoids, which can serve as a model for understanding this compound.

| Process/Compound | Key Findings & Quantitative Data | Relevant Model/Study |

|---|---|---|

| General Flavonoid Bioavailability | Low bioavailability is a major limitation. Factors include: interaction with other nutrients, liver metabolism (phase I/II), and extensive interaction with the gut microbiome [1]. | Critical Review |

| Intestinal Absorption Mechanisms | Transport across intestinal epithelium is mediated by uptake (e.g., SLC family) and efflux transporters (e.g., ABC family like P-gp and MRPs). Efflux transporters can significantly limit absorption [2] [3]. | Caco-2 cell models [3] |

| Glycoside vs. Aglycone Absorption | Flavonoid glycosides (like this compound) generally have lower bioavailability than their aglycones. Glycosylation increases hydrophilicity and stability but can reduce bioactivity. However, flavonoid-C-glycosides may show higher plasma concentrations [1]. | Comparative Analysis |

| Metabolism (Phase II) | After absorption, flavonoids undergo extensive conjugation: glucuronidation, sulfation, and methylation [1]. | Human & Model Systems |

| Roburin (Ellagitannin from Oak) | In a human study, supplementation led to a measurable increase in plasma antioxidant capacity (from 1.8 to 1.9 nmol Trolox equiv/mL) and the appearance of glucuronidated urolithin metabolites and ellagic acid in plasma [4]. | Human Pilot Study [4] |

| Rutin (Quercetin-3-rutinoside) | In rat models, rutin was absorbed more slowly than its aglycone, quercetin. In Caco-2 cells, ~33% of rutin was metabolized to glucuronidated rutin, and transporters P-gp and MRPs were involved in its transport [5] [3]. | Rat in vivo; Caco-2 cells in vitro [5] [3] |

Experimental Models for Investigating Absorption & Metabolism

For a compound like this compound, researchers typically employ a combination of the following methodologies to elucidate its absorption characteristics.

In Vitro Cellular Models

The Caco-2 cell model is a cornerstone for predicting intestinal absorption [3].

- Protocol Outline: Caco-2 cells are seeded on permeable filters and cultured until they differentiate into a polarized monolayer that mimics the intestinal epithelium.

- Transepithelial Electrical Resistance (TEER) is measured to confirm monolayer integrity (typically >300 Ω·cm²) [3].

- Uptake/Transport Studies: The compound of interest is added to the apical (AP) or basolateral (BL) chamber. Samples are taken from the opposite chamber over time to determine the apparent permeability (Papp).

- Involvement of Transporters: Specific inhibitors (e.g., verapamil for P-gp, MK-571 for MRPs) are used to identify the role of efflux transporters [3].

- Sample Analysis: Intracellular accumulation and metabolites are quantified using sensitive methods like HPLC-coupled tandem mass spectrometry (MS/MS) [3].

In Vivo Animal and Human Studies

These studies are crucial for understanding the complete ADME (Absorption, Distribution, Metabolism, Excretion) profile.

- Mass Balance Studies: A radiolabeled version of the compound (e.g., ¹⁴C-robinin) is administered. Total recovery of radioactivity in urine, feces, and sometimes expired air is measured to account for 100% of the dose [6] [7].

- Metabolic Profiling: Plasma, urine, and fecal samples are analyzed using LC-MS/MS to identify the structures of the parent compound and its metabolites [6] [7].

- Absolute Bioavailability: A common approach is to administer a single oral dose of the unlabeled drug simultaneously with a microdose of the radiolabeled version intravenously. The absolute bioavailability (F) is calculated by comparing the systemic exposure of the oral dose to the IV dose [6].

Visualizing the General Flavonoid Absorption Pathway

Based on the gathered literature, the following diagram illustrates the typical journey of a flavonoid glycoside like this compound through the human digestive system, highlighting key metabolic processes and transport mechanisms.

> This diagram outlines the general pathway for flavonoid glycoside absorption. Key stages include initial uptake in the small intestine, extensive metabolism in enterocytes and the liver, microbial transformation in the colon, and final excretion.

Research Recommendations for this compound

Given the current data gap, focused research on this compound should prioritize:

- Defining Basic PK Parameters: Conducting mass balance and absolute bioavailability studies in pre-clinical models is a critical first step [6] [7].

- Identifying Key Metabolites: Using LC-MS/MS to profile the specific phase II conjugates (glucuronidated, sulfated) and any microbial metabolites unique to this compound [4] [1].

- Elucidating Transporter Interactions: Systematic in vitro studies with Caco-2 or MDCK cells transfected with specific transporters (e.g., P-gp, BCRP, MRP2) to determine this compound's affinity for uptake and efflux systems [2] [3].

References

- 1. Botanical Flavonoids: Efficacy, Absorption, Metabolism and ... [mdpi.com]

- 2. Intestinal absorption mechanism and nutritional synergy ... [pubmed.ncbi.nlm.nih.gov]

- 3. Absorption and Metabolism Characteristics of Rutin in ... [pmc.ncbi.nlm.nih.gov]

- 4. Absorption, metabolism, and effects at transcriptome level ... [pubmed.ncbi.nlm.nih.gov]

- 5. Absorption of quercetin and rutin in rat small intestine [pubmed.ncbi.nlm.nih.gov]

- 6. A Phase 1 Study to Evaluate Absolute Bioavailability and ... [pubmed.ncbi.nlm.nih.gov]

- 7. The Absorption, Distribution, Metabolism, and Excretion of ... [pubmed.ncbi.nlm.nih.gov]

Analytical Method for Quantifying Robinin Uptake

A key study developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Robinin and its aglycone, kaempferol, in human breast cancer cells (MCF-7) [1]. The validated parameters of this assay are summarized below.

| Parameter | Details/Value |

|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Target Analytes | This compound and Kaempferol |

| Validated in Matrix | Human breast cancer MCF-7 cell lysates |

| Limit of Detection (LOD) | 0.1 ng/mL for both compounds |

| Precision (Intra- & Inter-day) | Coefficient of Variation (CV) < 10% for both compounds |

| Sample Preparation | Protein precipitation |

| Matrix Effect | Minimal; ratio of peak areas (matrix/mobile phase) close to 1 |

Documented Biological Activity & Associated Protocols

The following table summarizes experimental models and key findings from recent studies on this compound, which imply successful cellular uptake.

| Study Model | Treatments & Doses | Key Findings & Implications for Uptake |

|---|

| H9c2 Cardiomyocytes (in vitro) [2] | - Pre-treated with 50 µg/mL this compound for 24 h.

- Then exposed to 100 µM Isoproterenol (ISO) for 24 h. | this compound significantly reduced ISO-induced ROS generation and apoptosis. The protective effect confirms the compound is taken up and biologically active in cardiac cells. | | Pancreatic Cancer Cells (in vitro) [3] | - Treated with 1 µM this compound for 24-72 h. | this compound inhibited cell proliferation and migration, and downregulated markers of EMT (α-SMA, Snail) and inflammation (IL-6, TNF-α). These effects confirm functional intracellular activity. |

The study on pancreatic cancer cells further elucidated the molecular mechanism of this compound, which can be visualized in the following pathway diagram.

This compound acts by inhibiting the TLR2-PI3K-AKT signaling pathway [3].

A Proposed Workflow for a Cellular Uptake Study

Based on the assembled information, here is a suggested integrated workflow you could adapt for a this compound cellular uptake study:

Cell Culture & Treatment:

- Select a relevant cell line (e.g., MCF-7, H9c2, or pancreatic cancer cells like PANC-1).

- Culture and plate cells according to standard protocols.

- Treat cells with a chosen concentration of this compound (e.g., 1 µM from the pancreatic cancer study or 50 µg/mL from the cardioprotective study) for a defined period [2] [3].

Sample Preparation:

- Lyse Cells: After treatment, wash cells with PBS and lyse them using an appropriate buffer (e.g., RIPA buffer with protease inhibitors) [3].

- Protein Precipitation: Precipitate proteins from the cell lysate, likely using an organic solvent like acetonitrile or methanol, as indicated in the LC-MS/MS method [1].

- Centrifuge: Clarify the supernatant by centrifugation for analysis.

Analysis via LC-MS/MS:

- Use the validated LC-MS/MS method to quantify the intracellular concentrations of this compound and its potential metabolite, kaempferol [1].

- The high sensitivity (LOD of 0.1 ng/mL) and specificity of this technique are ideal for this application.

Functional Assays (To Correlate Uptake with Activity):

- In parallel, conduct functional assays to confirm the biological effect of this compound in your system. This confirms that the quantified intracellular compound is active.

- Cell Viability/Proliferation: Use a CCK-8 assay to measure changes in cell proliferation after this compound treatment [3].

- Mechanistic Validation: Use Western Blotting to analyze the downregulation of targets like p-AKT or Snail, confirming the compound's mechanism of action [2] [3].

Research Implications & Future Directions

The data confirms that this compound is not only taken up by cells but also exerts significant pharmacological effects by modulating specific signaling pathways [2] [3]. The availability of a robust analytical method is a powerful tool for future research [1].

To fully characterize its pharmacokinetic profile, you could investigate:

- Uptake Kinetics: Time-course and dose-response studies to understand the rate and extent of uptake.

- Efflux Transport: Explore whether this compound is a substrate for efflux pumps like P-glycoprotein.

- Metabolic Stability: Investigate the conversion of this compound to kaempferol across different cell models and time points.

References

Molecular Profile & Mechanism of Action

- Chemical Structure: Robinin (C₃₃H₄₀O₁₉, MW: 740.66 g/mol) is a diglycoside of kaempferol, with rhamnose and galactose residues attached at the -3 and -7 positions of the flavonol skeleton [1].

The therapeutic potential of this compound primarily involves the TLR4/NF-κB signaling pathway and the Akt/GSK3β/Fyn-Nrf2 antioxidant pathway.

This compound modulates key pathways, inhibiting TLR4/NF-κB-driven inflammation and promoting Nrf2-mediated antioxidant response.

Key Biological Activities & Experimental Data

The table below summarizes the core biological activities and experimental evidence for this compound.

| Therapeutic Area | Key Findings | Experimental Models | Proposed Mechanisms |

|---|---|---|---|

| Anti-cancer [2] | Inhibited cell proliferation & migration; reduced expression of α-SMA, Snail, IL-6, TNF-α. | Human pancreatic cancer cell lines (Mia-PACA2, PANC-1); in vivo mouse model. | Inhibition of TLR2-PI3k-AKT signaling. |

| Cardioprotection [3] [4] | Reduced infarct size; improved hemodynamics (LVDP, LVEDP); attenuated ROS, ER stress, and apoptosis. | H9c2 cardiomyocytes; SD rat models of isoproterenol-induced injury and myocardial ischemia/reperfusion. | Activation of Akt/GSK3β/Fyn-Nrf2 pathway; inhibition of ER stress-mediated apoptosis. |

| Nephroprotection [5] | Counteracted renal dysfunction; improved oxidative stress markers and histology; reduced apoptosis. | Aldicarb-induced nephrotoxicity in male albino rats. | Modulation of TLR4/MyD88, HMGB1/RAGE, NF-κB pathway. |

| Anti-inflammation [6] [7] | Suppressed pro-inflammatory cytokines (TNF-α, IL-6); inhibited COX-2, LOX, NOS, PGE2, and VCAM-1. | Oxidized LDL-induced human Peripheral Blood Mononuclear Cells (hPBMCs). | Inhibition of TLR/NF-κB signaling; prevention of NF-κB p65 translocation. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these foundational studies, here is a summary of key methodological details.

In Vitro Cell Culture & Treatment

- Cell Lines: Studies commonly use human pancreatic cancer lines (Mia-PACA2, PANC-1) [2], rat cardiomyocyte-derived H9c2 cells [3], and primary human Peripheral Blood Mononuclear Cells (hPBMCs) [6] [7].

- This compound Treatment: this compound is typically dissolved in DMSO to create a stock solution [2]. In cell-based assays, effective concentrations range from 1 to 10 µM (cancer studies) [2] to 50 µg/mL (cardioprotection studies) [3].

- Viability Assay: CCK-8 or MTT assays are standard. Cells are seeded in 96-well plates, treated, and then incubated with the reagent for 1.5-4 hours before measuring absorbance at 450-570 nm [2] [3] [7].

In Vivo Animal Models

- Common Models: Sprague-Dawley rats are frequently used [3] [5] [4].

- Dosing Regimen: this compound is often administered via oral gavage. A commonly used effective dose is 50 mg/kg body weight, given daily for several weeks [4].

- Disease Induction: Models include:

Key Mechanistic Assays

- Western Blotting: Used to quantify protein expression and phosphorylation (e.g., p-AKT/AKT, PI3k-p85α, Nrf2, HO-1, Caspases) [2] [3] [4].

- qRT-PCR: Measures mRNA expression of target genes (e.g., TLR2, TLR4, TNF-α, IL-6, α-SMA, Snail). Data is analyzed using the 2−ΔΔCt method with GAPDH as a common housekeeping gene [2] [5].

- ROS & Apoptosis Detection:

Drug Development Considerations

- Bioavailability: A significant challenge is its low oral bioavailability, which may limit efficacy in monotherapy [8] [9].

- Combination Therapy: this compound shows promise in combination with existing drugs. Co-administration with Methotrexate in an arthritis model more effectively reduced plasma IL-17A and joint enzyme activity than methotrexate alone [8] [9].

Conclusion for Researchers

Foundational studies position this compound as a promising multi-target therapeutic candidate. Its efficacy in diverse disease models stems from targeting inflammation and oxidative stress. The immediate research focus should address its pharmacokinetic profile and low oral bioavailability to translate these promising preclinical findings into clinical applications.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. inhibits pancreatic cancer cell proliferation, EMT and... This compound [cancerci.biomedcentral.com]

- 3. This compound attenuates cardiac oxidative stress-induced ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound decreases myocardial ischemia/reperfusion injury via ... [pmc.ncbi.nlm.nih.gov]

- 5. Nephroprotective potential of this compound to counteract aldicarb ... [sciencedirect.com]

- 6. This compound modulates TLR/NF-κB signaling pathway in ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound modulates TLR/NF-κB signaling pathway in ... [sciencedirect.com]

- 8. Bioflavonoid this compound from Astragalus falcatus Lam. Mildly ... [pmc.ncbi.nlm.nih.gov]

- 9. Bioflavonoid this compound from Astragalus falcatus Lam. Mildly ... [mdpi.com]

Molecular Mechanisms and Therapeutic Potential

Robinin (Kaempferol 3-O-robinoside-7-O-rhamnoside) exerts effects by modulating key signaling pathways. The table below summarizes its primary mechanisms and therapeutic implications.

| Therapeutic Area | Key Signaling Pathways Involved | Observed Effects of this compound | Therapeutic Potential/Implication |

|---|---|---|---|

| Cancer (Pancreatic) | TLR2 - PI3K - AKT [1] [2] | Inhibits cell proliferation & migration; attenuates EMT (↓α-SMA, ↓Snail) & inflammation (↓IL-6, ↓TNF-α) [1] [2] | Novel adjuvant therapy for pancreatic cancer [1] [2] |

| Inflammation (Atherosclerosis) | TLR2/4 - NF-κB [3] [4] | Inhibits pro-inflammatory cytokines (↓TNF-α, ↓IL-6, ↓MCP-1) and enzymes (↓COX, ↓LOX, ↓NOS) [3] [4] | Protective effect against ox-LDL induced inflammatory stress [3] [4] |

| Cardiovascular Disease | AKT/GSK3β; Modulation of ER Stress [5] [6] | Reduces oxidative stress & ER stress; inhibits apoptosis; improves cell viability [5] [6] | Potent cardioprotective agent against myocardial injury [5] |

Quantitative Experimental Data Summary

The following tables consolidate key quantitative findings from experimental studies.

Table 2: In Vitro Anti-Cancer Effects in Pancreatic Cancer Cell Lines [1] [2]

| Cell Line | Assay Type | This compound Concentration | Key Quantitative Result (vs. Control) |

|---|---|---|---|

| Mia-PACA2 | Cell Proliferation (CCK-8) | 1 µM | Significant inhibition (P < 0.01) |

| PANC-1 | Cell Proliferation (CCK-8) | 1 µM | Significant inhibition (P < 0.01) |

| Mia-PACA2 | Wound Healing (Migration) | 1 µM | Significant inhibition of migration (P < 0.01) |

| PANC-1 | Wound Healing (Migration) | 1 µM | Significant inhibition of migration (P < 0.01) |

| Mia-PACA2 | Protein Expression (Western Blot) | 1 µM | Attenuated α-SMA, Snail, IL-6, TNF-α (P < 0.01) |

| PANC-1 | Protein Expression (Western Blot) | 1 µM | Attenuated α-SMA, Snail, IL-6, TNF-α (P < 0.01) |

Table 3: Cardioprotective Effects in H9c2 Cardiomyocytes and Rat Models [5]

| Model System | Inducing Agent | This compound Dose | Key Measured Outcomes |

|---|---|---|---|

| H9c2 Cells (In Vitro) | Isoproterenol (ISO) 100 µM | 50 µg/ml | Significantly reduced ROS generation and apoptosis; preserved cell viability [5] |

| H9c2 Cells (In Vitro) | H₂O₂ and Doxorubicin (DOX) | Not Specified | Decreased apoptotic rate; boosted anti-oxidative activity; inhibited ROS [6] |

| Rat (In Vivo) | Isoproterenol (ISO) | 50 mg/Kg | Reduced oxidative stress; modulated ER stress and apoptosis-related proteins [5] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are detailed methodologies for key assays.

1. Cell Proliferation and Cytotoxicity Assay (CCK-8)

- Cell Lines: Pancreatic cancer lines (e.g., Mia-PACA2, PANC-1) and a normal pancreatic cell line (e.g., HPNE) for comparison [1] [2].

- Procedure:

- Seed cells in 96-well plates at a density of 1 × 10⁴ cells/well and culture in serum-free medium for 24 hours [1] [2].

- Treat cells with a concentration range of this compound (e.g., 500 nM, 1 µM, 5 µM, 10 µM) for 24 hours [1] [2].

- Discard the medium, add 10 µl of CCK-8 solution to each well, and incubate for 1.5-2 hours at 37°C [1] [2].

- Measure the colorimetric absorbance at 450 nm using a microplate reader. Reduced absorbance indicates inhibition of proliferation or cytotoxicity [1] [2].

- Rescue Experiments: Use a TLR2 agonist (e.g., CU-T12-9) in conjunction with this compound to confirm the specificity of the effect on the TLR2 pathway [1] [2].

2. Wound Healing (Scratch) Assay for Cell Migration

- Procedure:

- Culture cells until 100% confluent in appropriate plates [1] [2].

- Create a straight "wound" in the cell monolayer using a sterile pipette tip (200 µl) [1] [2].

- Wash away dislodged cells and add fresh serum-free medium with or without this compound (1 µM). A TLR2 agonist can be added to rescue the effect [1] [2].

- Capture images of the scratch area at 0 hours and after 24 hours using a phase-contrast microscope [1] [2].

- Quantify the cell migration distance by measuring the change in wound width using image analysis software like ImageJ [1] [2].

3. Western Blot Analysis for Protein Expression

- Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA protein assay kit [1] [2].

- Gel Electrophoresis and Transfer: Separate proteins (e.g., 10 µg per sample) by SDS-PAGE (10% gel) and transfer to a PVDF membrane [1] [2].

- Antibody Incubation:

- Block the membrane with 5% skim milk for 2 hours at room temperature [1] [2].

- Incubate with primary antibodies (e.g., against p-AKT, AKT, PI3K-p85α, α-SMA, Snail, IL-6, TNF-α, ER stress markers) overnight at 4°C [1] [5].

- On the next day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 2 hours at room temperature [1] [2].

- Detection: Visualize protein bands using enhanced chemiluminescence (ECL) reagent and capture them with an imaging densitometer. Analyze band intensity using software like ImageJ, normalizing target proteins to loading controls (e.g., β-actin, total AKT) [1] [2].

Signaling Pathway Diagrams

The following diagrams illustrate the key molecular mechanisms of this compound, generated using Graphviz DOT language.

This compound inhibits TLR2/4, blocking downstream PI3K/AKT and NF-κB pathways to reduce cancer progression and inflammation [1] [3] [2].

This compound activates AKT/GSK3β signaling, which suppresses oxidative/ER stress and apoptosis to protect cardiomyocytes [5].

Future Research Directions

Current evidence supports this compound as a promising multi-target therapeutic agent. Future research should focus on:

- Pharmacokinetics and ADMET: Comprehensive investigation of its absorption, distribution, metabolism, excretion, and toxicity profiles.

- In Vivo Efficacy: More robust pre-clinical studies in different animal models to validate efficacy and determine optimal dosing regimens.

- Combination Therapy: Exploring its potential as an adjuvant therapy, particularly with standard chemotherapeutic or cardioprotective drugs.

- Synthetic Analogs: Designing and testing synthetic derivatives to improve potency and bioavailability.

References

- 1. inhibits pancreatic cancer cell proliferation, EMT and... This compound [cancerci.biomedcentral.com]

- 2. This compound inhibits pancreatic cancer cell proliferation, EMT and ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound modulates TLR/NF-κB signaling pathway in ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound modulates TLR/NF-κB signaling pathway in ... [sciencedirect.com]

- 5. This compound attenuates cardiac oxidative stress-induced ... [nature.com]

- 6. Cardioprotective effect of this compound ameliorates Endoplasmic Reticulum... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: LC-MS/MS Quantification of Robinin in Biological Matrices

Introduction to Robinin and its Therapeutic Significance